molecular formula C17H15N3O2 B5969043 N'-(4-hydroxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide

N'-(4-hydroxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide

Cat. No.: B5969043
M. Wt: 293.32 g/mol
InChI Key: GGHNIUDLVXCLQW-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-hydroxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide, also known as HIA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. HIA has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In

Mechanism of Action

The mechanism of action of N'-(4-hydroxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This compound also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses. Additionally, this compound has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various tissues, including the liver, kidney, and brain. This compound has also been shown to protect against ischemia-reperfusion injury in the heart and brain. Moreover, this compound has been found to have neuroprotective effects by improving cognitive function and reducing neuronal damage in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N'-(4-hydroxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide in lab experiments is its relatively low toxicity and high solubility in water. This compound is also stable under physiological conditions, making it suitable for in vivo studies. However, one limitation of using this compound is its low bioavailability, which may limit its effectiveness in vivo. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.

Future Directions

There are several future directions for research on N'-(4-hydroxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide. One area of interest is the development of novel this compound derivatives with improved bioavailability and efficacy. Another area of focus is the investigation of the mechanism of action of this compound, which may provide insights into its therapeutic potential. Moreover, further studies are needed to explore the potential of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.

Synthesis Methods

The synthesis of N'-(4-hydroxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide involves the condensation of 4-hydroxybenzaldehyde with 2-(1H-indol-2-yl)acetohydrazide in the presence of a suitable catalyst. The reaction proceeds via the formation of a Schiff base intermediate, which is subsequently reduced to yield this compound. The purity of the synthesized compound can be confirmed by various spectroscopic techniques such as NMR, FTIR, and UV-Vis spectroscopy.

Scientific Research Applications

N'-(4-hydroxybenzylidene)-2-(1H-indol-2-yl)acetohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This compound also possesses antioxidant properties by scavenging free radicals and preventing oxidative damage to cells. Moreover, this compound has been found to have anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

Properties

IUPAC Name

N-[(E)-(4-hydroxyphenyl)methylideneamino]-2-(1H-indol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-15-7-5-12(6-8-15)11-18-20-17(22)10-14-9-13-3-1-2-4-16(13)19-14/h1-9,11,19,21H,10H2,(H,20,22)/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHNIUDLVXCLQW-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=O)NN=CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C(N2)CC(=O)N/N=C/C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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